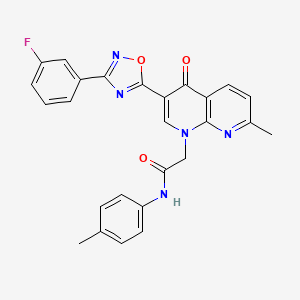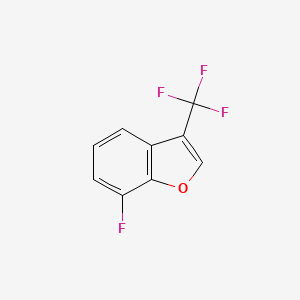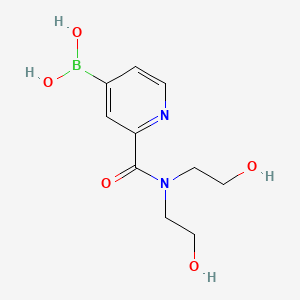
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C26H20FN5O3 and its molecular weight is 469.476. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide is related to compounds that demonstrate significant antifungal properties. For instance, derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as effective fungicides against Candida species and show broad antifungal in vitro activity against various fungi species, including molds and dermatophytes. These derivatives also exhibited in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Pharmaceutical Applications
The compound also bears resemblance to various pharmaceutical agents. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which are structurally similar, have been reported to have diverse activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).
Coordination Chemistry and Antioxidant Activity
This compound's derivatives are also important in coordination chemistry and possess antioxidant activities. For instance, two pyrazole-acetamide derivatives have been used to synthesize coordination complexes with cobalt and copper. These complexes exhibit significant antioxidant activity, indicating potential for application in fields requiring antioxidant properties (Chkirate et al., 2019).
Synthesis of Antimicrobials
The compound is also relevant in the synthesis of antimicrobials. For example, derivatives like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine have been used to synthesize potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar et al., 2007).
Natural Antioxidant Sources
Additionally, nitrogen-containing bromophenols, similar in structure to the subject compound, have been isolated from marine algae and show potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Synthesis of Kinase Inhibitors
Derivatives of this compound are key intermediates in the synthesis of selective kinase inhibitors. For instance, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide is a crucial intermediate for synthesizing inhibitors of epidermal growth factor receptor (EGFR) kinase, which are important in cancer treatment (Jiang et al., 2011).
Propriétés
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-15-6-9-19(10-7-15)29-22(33)14-32-13-21(23(34)20-11-8-16(2)28-25(20)32)26-30-24(31-35-26)17-4-3-5-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCFVOPMCRBPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)
![(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide](/img/structure/B2829783.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)




![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829793.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide](/img/structure/B2829795.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)